molecular formula C20H21BrN2O4S B3463101 N-(3-acetylphenyl)-4-bromo-3-piperidin-1-ylsulfonylbenzamide

N-(3-acetylphenyl)-4-bromo-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B3463101
M. Wt: 465.4 g/mol
InChI Key: QJMIFAYRKGVYMZ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-bromo-3-piperidin-1-ylsulfonylbenzamide is a complex organic compound that features a combination of aromatic, brominated, and sulfonyl functional groups

Properties

IUPAC Name

N-(3-acetylphenyl)-4-bromo-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4S/c1-14(24)15-6-5-7-17(12-15)22-20(25)16-8-9-18(21)19(13-16)28(26,27)23-10-3-2-4-11-23/h5-9,12-13H,2-4,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMIFAYRKGVYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-bromo-3-piperidin-1-ylsulfonylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of aniline to form 3-acetylaniline.

    Bromination: The acetylated intermediate is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Sulfonylation: The brominated intermediate undergoes sulfonylation with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Piperidinylation: Finally, the sulfonylated intermediate is reacted with piperidine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-bromo-3-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The acetyl and sulfonyl groups can undergo oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-(3-acetylphenyl)-4-bromo-3-piperidin-1-ylsulfonylbenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-bromo-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The piperidine moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-bromo-3-piperidin-1-ylsulfonylbenzamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-N’-methylthiourea

Uniqueness

N-(3-acetylphenyl)-4-bromo-3-piperidin-1-ylsulfonylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for unique substitution reactions, while the sulfonyl group provides electrophilic sites for further functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-acetylphenyl)-4-bromo-3-piperidin-1-ylsulfonylbenzamide
Reactant of Route 2
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N-(3-acetylphenyl)-4-bromo-3-piperidin-1-ylsulfonylbenzamide

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